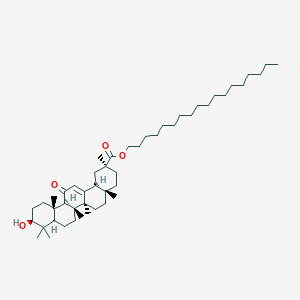

Stéaryl glycyrrhézinate

Vue d'ensemble

Description

Glycyrrhétinate de stéaryle: est un dérivé ester de l'acide glycyrrhétique et de l'alcool stéarylique. C'est une poudre blanche ou blanc jaunâtre connue pour ses propriétés anti-inflammatoires, apaisantes et conditionnantes pour la peau. Ce composé est largement utilisé dans les industries cosmétique et pharmaceutique en raison de sa capacité à améliorer l'apparence des peaux sèches ou abîmées en réduisant les desquamations et en restaurant la souplesse .

Applications De Recherche Scientifique

Stearyl glycyrrhetinate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

-

Cosmetic Industry:

- Used in creams, lotions, sun care, after-sun care products, lipsticks, and makeup for its anti-inflammatory and skin-conditioning properties.

-

Pharmaceutical Industry:

- Incorporated into formulations for its soothing and antibacterial effects.

- Used in drug delivery systems, such as modified liposomes, for targeted cancer therapy.

-

Biomedical Research:

- Studied for its interactions with biomembranes and potential use in solid lipid nanoparticles for drug delivery.

-

Dermatology:

- Effective in treating conditions like seborrheic dermatitis due to its anti-inflammatory and antimicrobial properties.

Mécanisme D'action

Mode of Action

Stearyl glycyrrhetinate acts by inhibiting the production of these inflammatory mediators. This inhibition contributes to its soothing properties and its ability to reduce skin inflammation and irritation .

Pharmacokinetics

. This allows it to be used in a wide range of cosmetic formulas and may impact its bioavailability. It’s also known that glycyrrhetinic acid, from which stearyl glycyrrhetinate is derived, is poorly absorbed by the intestinal tract but is well absorbed into tissues once in the bloodstream .

Result of Action

The primary result of stearyl glycyrrhetinate’s action is the reduction of skin inflammation and irritation . It is also known for its antibacterial effects . In addition, it has been shown to have whitening effects on the skin, potentially due to its ability to suppress inflammation, which can cause age spots .

Action Environment

The action of stearyl glycyrrhetinate can be influenced by various environmental factors. For instance, the compound’s oil solubility allows it to be used in a wide range of cosmetic formulas, which can impact its efficacy . Additionally, factors such as the pH level and temperature of the environment could potentially affect the stability and action of the compound.

Analyse Biochimique

Biochemical Properties

Stearyl glycyrrhetinate interacts with various biomolecules, contributing to its biochemical properties. It has similar properties to glycyrrhetinic acid, useful in skincare applications . It exhibits strong antibacterial activities, particularly against Staphylococcus aureus strains .

Cellular Effects

Stearyl glycyrrhetinate has significant effects on various types of cells and cellular processes. It can diminish skin inflammation and irritation after sun exposure . It also has a soothing effect and conditions the skin . In the context of facial seborrheic dermatitis, it has been found to speed recovery and avoid flare-ups .

Molecular Mechanism

At the molecular level, stearyl glycyrrhetinate exerts its effects through various mechanisms. It has been found to interact differently with multilamellar vesicles and solid lipid nanoparticles, suggesting potential use as a delivery system . It also exhibits a synergistic effect with gentamicin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stearyl glycyrrhetinate have been observed to change over time. It has been found to exhibit bactericidal activity at higher concentrations and bacteriostatic effects at lower concentrations .

Metabolic Pathways

Stearyl glycyrrhetinate is involved in several metabolic pathways. It has been found to inhibit several pathways involved in carbohydrate and amino acid metabolism .

Transport and Distribution

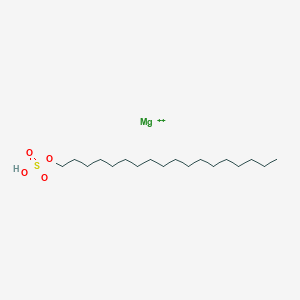

It is known that it has increased oil solubility, allowing its usage in a greater range of cosmetic formulas .

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

La préparation du glycyrrhétinate de stéaryle implique l'estérification de l'acide glycyrrhétique avec de l'alcool stéarylique. Une méthode courante comprend les étapes suivantes :

-

Réaction de l'acide glycyrrhétique avec le chlorure de p-toluènesulfonyle :

- L'acide glycyrrhétique est mis à réagir avec le chlorure de p-toluènesulfonyle en présence de triéthylamine et d'acétate d'éthyle à température ambiante (25 °C) pendant 2 heures.

- Un solide blanc précipite, qui est ensuite filtré.

-

Estérification avec de l'alcool stéarylique :

- Le solide blanc est mis à réagir avec de l'alcool stéarylique et du carbonate de potassium dans du diméthylformamide (DMF) à 70 °C pendant 5 heures.

- Le mélange réactionnel est ensuite extrait avec de l'acétate d'éthyle, et la phase organique est séchée pour obtenir du glycyrrhétinate de stéaryle avec un rendement élevé (jusqu'à 95%).

Méthodes de production industrielle :

La production industrielle du glycyrrhétinate de stéaryle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement élevé, une efficacité énergétique et une durabilité environnementale .

Analyse Des Réactions Chimiques

Types de réactions :

Le glycyrrhétinate de stéaryle subit diverses réactions chimiques, notamment :

-

Estérification :

- La formation du glycyrrhétinate de stéaryle lui-même est une réaction d'estérification entre l'acide glycyrrhétique et l'alcool stéarylique.

-

Hydrolyse :

- Le glycyrrhétinate de stéaryle peut être hydrolysé en acide glycyrrhétique et en alcool stéarylique en conditions acides ou basiques.

Réactifs et conditions communs :

Estérification : Acide glycyrrhétique, alcool stéarylique, chlorure de p-toluènesulfonyle, triéthylamine, acétate d'éthyle, carbonate de potassium et DMF.

Hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits formés :

Estérification : Glycyrrhétinate de stéaryle.

Hydrolyse : Acide glycyrrhétique et alcool stéarylique.

Applications de la recherche scientifique

Le glycyrrhétinate de stéaryle a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

-

Industrie cosmétique :

- Utilisé dans les crèmes, les lotions, les produits de soin solaire, les produits après-soleil, les rouges à lèvres et le maquillage pour ses propriétés anti-inflammatoires et conditionnantes pour la peau.

-

Industrie pharmaceutique :

- Incorporé dans les formulations pour ses effets apaisants et antibactériens.

- Utilisé dans les systèmes d'administration de médicaments, tels que les liposomes modifiés, pour la thérapie anticancéreuse ciblée.

-

Recherche biomédicale :

- Étudié pour ses interactions avec les biomembranes et son utilisation potentielle dans les nanoparticules lipidiques solides pour l'administration de médicaments.

-

Dermatologie :

- Efficace dans le traitement de conditions telles que la dermatite séborrhéique en raison de ses propriétés anti-inflammatoires et antimicrobiennes.

Mécanisme d'action

Le glycyrrhétinate de stéaryle exerce ses effets par le biais de multiples mécanismes :

-

Action anti-inflammatoire :

- Inhibe la production de cytokines pro-inflammatoires telles que l'interleukine-1α, l'interleukine-1β, l'interleukine-6, l'interleukine-8 et le facteur de nécrose tumorale-α.

- Réduit l'inflammation et l'irritation de la peau.

-

Action antimicrobienne :

- Exhibe des propriétés antibactériennes contre des souches telles que Staphylococcus aureus.

- Inhibe la croissance de Malassezia furfur, une levure associée à la dermatite séborrhéique.

-

Conditionnement de la peau :

- Améliore l'hydratation de la peau et réduit les desquamations, améliorant l'apparence générale de la peau.

Comparaison Avec Des Composés Similaires

Le glycyrrhétinate de stéaryle est unique en raison de sa combinaison de propriétés anti-inflammatoires, antimicrobiennes et conditionnantes pour la peau. Des composés similaires incluent :

-

Acide glycyrrhétique :

- Le composé parent du glycyrrhétinate de stéaryle, connu pour ses effets anti-inflammatoires et apaisants.

-

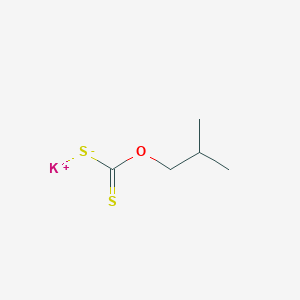

Glycyrrhétinate de potassium :

- Une forme saline de l'acide glycyrrhétique présentant des propriétés similaires, mais des caractéristiques de solubilité différentes.

-

Glycyrrhétinate de sodium succinoyle :

- Un autre dérivé avec une solubilité accrue et des effets anti-inflammatoires similaires.

-

Glycyrrhétinate de glycéryle :

- Un dérivé ester utilisé dans les formulations cosmétiques pour ses propriétés conditionnantes pour la peau.

-

Stéarate de glycyrrhéthine :

- Similaire au glycyrrhétinate de stéaryle, mais avec des composants d'ester d'acide gras différents.

Le glycyrrhétinate de stéaryle se distingue par sa solubilité accrue dans l'huile, ce qui le rend adapté à une plus large gamme de formulations cosmétiques et pharmaceutiques.

Propriétés

IUPAC Name |

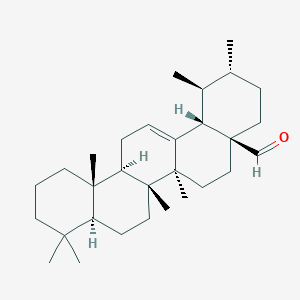

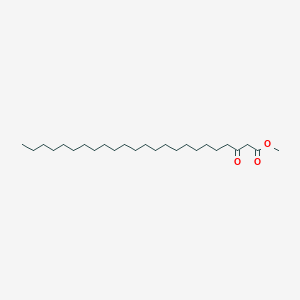

octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFXKPDILJURQ-JKPOUOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313777 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13832-70-7 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GLYCYRRHETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

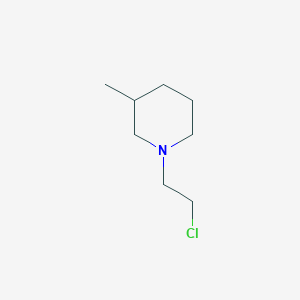

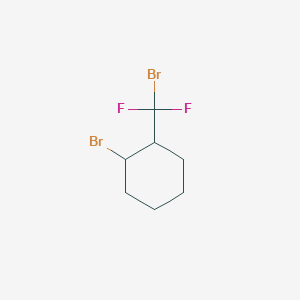

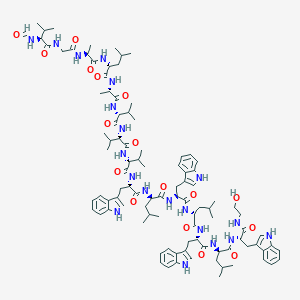

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.